molecular formula C11H11BrF2N2O2 B8173836 1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine

1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine

Cat. No.: B8173836
M. Wt: 321.12 g/mol
InChI Key: FVFZTHZQLDTNLC-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a difluoropyrrolidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-bromo-5-methylphenyl, undergoes nitration to introduce the nitro group.

    Fluorination: The nitrated compound is then subjected to fluorination to introduce the difluoro groups.

    Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include sodium hydroxide, palladium on carbon, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro group allows it to participate in redox reactions, while the difluoropyrrolidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine include:

    2-Bromo-5-nitrophenol: This compound also contains a bromine and nitro group but lacks the difluoropyrrolidine moiety.

    2-Bromo-5-methyl-4-nitrophenyl methyl ether: Similar in structure but with a methyl ether group instead of the difluoropyrrolidine.

    4-(2-Bromo-5-methyl-4-nitrophenyl)morpholine: Contains a morpholine ring instead of the difluoropyrrolidine.

The uniqueness of this compound lies in its difluoropyrrolidine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-bromo-5-methyl-4-nitrophenyl)-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c1-7-4-10(8(12)5-9(7)16(17)18)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZTHZQLDTNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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